molecular formula C18H21N5OS2 B2934856 (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1206995-73-4

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2934856
CAS No.: 1206995-73-4
M. Wt: 387.52
InChI Key: SLNQNTFLVYWYPI-UHFFFAOYSA-N
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Description

The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring, a benzo[d]thiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Formation of the Piperazine Ring: Piperazine is commercially available, but it can also be synthesized by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the pyrazole, benzo[d]thiazole, and piperazine units. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets relevant to diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    (1,4-dimethyl-1H-pyrazol-5-yl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Lacks the methylthio group, which could affect its biological activity and chemical reactivity.

    (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Contains a chlorine atom instead of a methylthio group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the methylthio group in (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone may confer unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

This compound , covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

(2,4-dimethylpyrazol-3-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-12-11-19-21(2)16(12)17(24)22-6-8-23(9-7-22)18-20-14-5-4-13(25-3)10-15(14)26-18/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNQNTFLVYWYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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